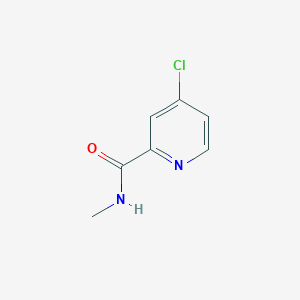

4-Chloro-N-methylpicolinamide

Numéro de catalogue B019266

Poids moléculaire: 170.59 g/mol

Clé InChI: BGVBBMZMEKXUTR-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US07528255B2

Procedure details

Caution: this is a highly hazardous, potentially explosive reaction. To a stirring solution of 4-chloropyridine (10.0 g) in N-methylformamide (250 mL) at room temp. was added conc. H2SO4 (3.55 mL) to generate an exotherm. To this mixture was added H2O2 (30% wt in H2O, 17 mL) followed by FeSO4.7H2O (0.56 g) to generate another exotherm. The resulting mixture was stirred in the dark at room temp. for 1 h, then warmed slowly over 4 h to 45° C. When bubbling had subsided, the reaction was heated at 60° C. for 16 h. The resulting opaque brown solution was diluted with H2O (700 mL) followed by a 10% NaOH solution (250 mL). The resulting mixture was extracted with EtOAc (3×500 mL). The organic phases were washed separately with a saturated NaCl solution (3×150 mL), then they were combined, dried (MgSO4) and filtered through a pad of silica gel with the aid of EtOAc. The resulting brown oil was purified by column chromatography (gradient from 50% EtOAc/50% hexane to 80% EtOAc/20% hexane). The resulting yellow oil crystallized at 0° C. over 72 h to give 4-chloro-N-methyl-2-pyridinecarboxamide (0.61 g, 5.3%): TLC (50% EtOAc/50% hexane) Rf0.50; 1H NMR (CDCl3) δ 3.04 (d, J=5.1 Hz, 3H), 7.43 (dd, J=5.4, 2.4 Hz, 1H), 7.96 (brs, 1H), 8.21 (s, 1H), 8.44 (d, J=5.1 Hz, 1 H); CI-MS m/z 171 ((M+H)+).

[Compound]

Name

FeSO4.7H2O

Quantity

0.56 g

Type

reactant

Reaction Step Three

Yield

5.3%

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.OS(O)(=O)=O.OO.[CH3:15][NH:16][CH:17]=[O:18]>>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:17]([NH:16][CH3:15])=[O:18])[CH:3]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=NC=C1

|

|

Name

|

|

|

Quantity

|

3.55 mL

|

|

Type

|

reactant

|

|

Smiles

|

OS(=O)(=O)O

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

reactant

|

|

Smiles

|

CNC=O

|

Step Two

|

Name

|

|

|

Quantity

|

17 mL

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

Step Three

[Compound]

|

Name

|

FeSO4.7H2O

|

|

Quantity

|

0.56 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting mixture was stirred in the dark at room temp. for 1 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

potentially explosive reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

warmed slowly over 4 h to 45° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

When bubbling

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The resulting opaque brown solution was diluted with H2O (700 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The resulting mixture was extracted with EtOAc (3×500 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic phases were washed separately with a saturated NaCl solution (3×150 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (MgSO4)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through a pad of silica gel with the aid of EtOAc

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting brown oil was purified by column chromatography (gradient from 50% EtOAc/50% hexane to 80% EtOAc/20% hexane)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting yellow oil crystallized at 0° C. over 72 h

|

|

Duration

|

72 h

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC(=NC=C1)C(=O)NC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.61 g | |

| YIELD: PERCENTYIELD | 5.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |